

# The Discovery and Development of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**GSK3117391**, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to mononuclear myeloid cells. This unique targeting is achieved through an esterase-sensitive motif (ESM) that is cleaved by carboxylesterase-1 (CES1), an enzyme highly expressed in monocytes and macrophages. This mechanism of action promised a therapeutic window with reduced systemic toxicities often associated with pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **GSK3117391**, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.

#### Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, primarily in oncology, by modulating gene expression through the acetylation of histones and other proteins. However, their broad activity often leads to dose-limiting toxicities. **GSK3117391** was developed to overcome this limitation by selectively targeting myeloid cells, which play a crucial role in various inflammatory and autoimmune diseases. The core innovation lies in its ESM technology, which ensures that the active drug is concentrated in the intended target cells.



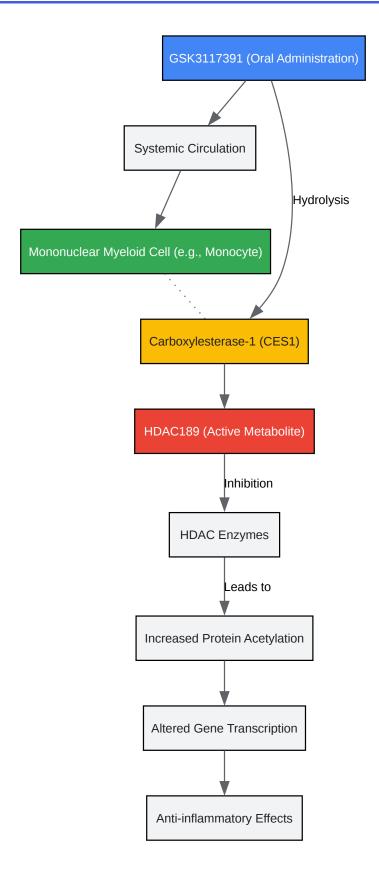
# **Discovery and Mechanism of Action**

**GSK3117391** is a prodrug that is converted to its active acid metabolite, HDAC189 (also known as GSK3339189), by CES1 within myeloid cells. Both the parent compound and its metabolite are potent HDAC inhibitors.

# **Signaling Pathway**

The targeted delivery and activation of **GSK3117391** can be visualized as follows:





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Mechanism of action of GSK3117391.



# Preclinical Development Enzymatic Activity

Both **GSK3117391** and its active metabolite, HDAC189, demonstrated potent inhibition of HDAC enzymes. The inhibitory activity was assessed in a HeLa cell nuclear extract fluorometric assay.[1]

Compound	IC50 (HeLa Nuclear Extract)
GSK3117391	55 nM
HDAC189	54 nM

Table 1: Inhibitory activity of **GSK3117391** and HDAC189 in a HeLa cell nuclear extract assay. [1]

# **Cellular Activity**

The myeloid-selective activity of **GSK3117391** was demonstrated by measuring protein acetylation in human whole blood. A marked increase in global acetylation was observed in monocytes with high selectivity over other leukocyte populations.[1]

Cell Type	EC50 for Acetylation
Monocytes	158 nM

Table 2: EC50 of **GSK3117391** for inducing acetylation in human monocytes.[1]

# **Clinical Development**

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **GSK3117391** in healthy male volunteers. The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

### **Pharmacokinetics**



**GSK3117391** exhibited transient systemic exposure. However, its active metabolite, HDAC189, was selectively retained within monocytes for at least 12 hours.[1]

Parameter	Value
Plasma Half-life (GSK3117391)	21-30 minutes
Monocyte Retention (HDAC189)	≥ 12 hours

Table 3: Key pharmacokinetic parameters of **GSK3117391** and its active metabolite.[1]

### **Pharmacodynamics and Safety**

The targeted engagement of **GSK3117391** was confirmed by increased acetylation in monocytes and inhibition of ex vivo stimulated cytokine production. A novel and unexpected finding was a dose-dependent, transient, and reversible monocytopenia.[1] This effect was attributed to the downregulation of the colony-stimulating factor 1 receptor (CSF1R).[1] Importantly, the common toxicities associated with non-targeted HDAC inhibitors, such as neutropenia and thrombocytopenia, were not observed.[1]

# Experimental Protocols HDAC Fluorometric Activity Assay

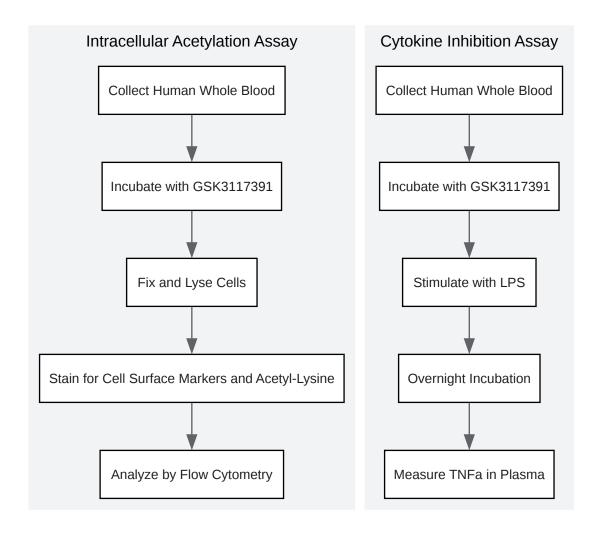
HDAC activity was measured in HeLa nuclear extracts using the Fluor de Lys assay kit (Enzo Life Sciences, Inc.) according to the manufacturer's instructions.[1] Recombinant HDAC enzymes were incubated with a fluorogenic substrate containing an acetylated lysine side chain in the presence of **GSK3117391** or HDAC189.[1]

# **Intracellular Acetylation Assay**

Heparinised human whole blood was incubated with **GSK3117391** at concentrations ranging from 1.5 nM to 10  $\mu$ M. Samples were then fixed and lysed using FACS lysing solution. Fc receptors were blocked, and cell populations were stained with fluorescently-labeled antibodies. After permeabilization, cells were stained with an anti-acetyl-lysine-PE antibody for flow cytometric analysis.[1]

# **Experimental Workflow for Cellular Assays**





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### References

- 1. pure.uva.nl [pure.uva.nl]
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